Undecyl cyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94107-44-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
undecyl cyclohexanecarboxylate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
InChI Key |
BTFNOAHOLGBKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Undecyl Cyclohexanecarboxylate
Conventional Esterification Pathways
The most common and well-established method for the synthesis of undecyl cyclohexanecarboxylate (B1212342) is through conventional esterification. This typically involves the reaction of cyclohexanecarboxylic acid with undecanol (B1663989). The Fischer-Speier esterification is a cornerstone of this approach, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst.
The general reaction is as follows:
C_6H_{11}COOH + C_{11}H_{23}OH \rightleftharpoons C_6H_{11}COOC_{11}H_{23} + H_2O
To drive the equilibrium towards the formation of the ester, common strategies include the removal of water as it is formed or the use of an excess of one of the reactants, typically the alcohol.
Key aspects of conventional esterification include:
Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate.
Work-up: The process often requires a neutralization step to remove the acid catalyst, followed by purification steps like distillation to isolate the final ester product.
While effective, these conventional methods often present challenges such as harsh reaction conditions, the use of corrosive catalysts, and the generation of acidic waste, prompting the exploration of more advanced and sustainable synthetic routes.
Advanced Synthetic Approaches
Stereoselective Synthesis Strategies
The stereoselective synthesis of undecyl cyclohexanecarboxylate focuses on controlling the three-dimensional arrangement of atoms in the molecule, particularly when chiral centers are present in the cyclohexanecarboxylate or undecyl moieties. While undecyl alcohol is achiral, substituted cyclohexanecarboxylic acids can possess stereocenters.
Research in the broader field of cyclohexane (B81311) derivatives has demonstrated the use of chiral auxiliaries or catalysts to achieve high levels of stereoselectivity. nih.gov For instance, enzymatic resolutions and asymmetric catalysis are powerful tools for obtaining enantiomerically pure cyclohexane-based compounds. nih.gov Although specific studies on the stereoselective synthesis of this compound are not extensively documented, the principles from related syntheses can be applied. This could involve the use of chiral organocatalysts or metal complexes to direct the stereochemical outcome of the esterification or related synthetic transformations. nih.gov
Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis
The development of advanced catalytic systems offers significant advantages over traditional acid catalysis, including milder reaction conditions, higher selectivity, and easier catalyst separation and reuse.
Homogeneous Catalysis: This involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Organometallic complexes and Lewis acids are examples of homogeneous catalysts that can be employed for esterification. researchgate.netchemistryworld.com While offering high activity and selectivity, the separation of the catalyst from the product can be challenging. chemistryworld.com
Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This simplifies catalyst recovery and recycling, making the process more economically and environmentally viable. researchgate.net Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides, have been successfully used for the synthesis of various esters, including those used in the fragrance industry. jetir.org These catalysts provide active sites for the reaction to occur on their surface, often with high efficiency and selectivity.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for product contamination. |
| Heterogeneous | Easy to separate and recycle, reduced corrosion and waste. | Potentially lower activity than homogeneous counterparts, mass transfer limitations. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fragrances and other fine chemicals to minimize environmental impact. researchinschools.orgpersonalcaremagazine.comresearchgate.net Key strategies include the use of renewable feedstocks, benign solvents, and energy-efficient processes.
Conducting reactions without the use of organic solvents is a primary goal of green chemistry, as it eliminates a significant source of waste and environmental pollution. oatext.com For the synthesis of this compound, a solvent-free approach would involve directly reacting cyclohexanecarboxylic acid and undecanol, often with the aid of a solid catalyst. This not only reduces waste but can also lead to higher reaction rates and easier product purification. The use of solid-supported catalysts is particularly advantageous in solvent-free systems.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. oatext.commdpi.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. oatext.com In the context of this compound synthesis, microwave heating can be combined with solvent-free conditions and heterogeneous catalysts to create a highly efficient and environmentally friendly process. The direct interaction of microwaves with the polar reactants and catalysts leads to rapid and uniform heating, accelerating the esterification reaction. oatext.com
| Green Chemistry Approach | Key Benefits |
| Solvent-Free Synthesis | Reduces waste, simplifies purification, can increase reaction rates. |
| Microwave-Assisted Synthesis | Drastically reduces reaction times, improves yields, enhances energy efficiency. |
Enzymatic Synthesis and Biocatalysis
The synthesis of esters through enzymatic means, or biocatalysis, presents a green and highly selective alternative to traditional chemical methods. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes renowned for their ability to catalyze the hydrolysis of triglycerides and, under conditions of low water activity, the reverse reaction of esterification. This makes them prime candidates for the synthesis of this compound from cyclohexanecarboxylic acid and undecanol.
While specific literature on the lipase-catalyzed synthesis of this compound is not extensively documented, the principles of enzymatic esterification are well-established and can be applied to this specific reaction. The process involves the direct esterification of cyclohexanecarboxylic acid with undecyl alcohol, catalyzed by a suitable lipase (B570770).
Key Parameters for Enzymatic Synthesis:
| Parameter | Description | Relevance to this compound Synthesis |
| Enzyme Selection | The choice of lipase is crucial as different lipases exhibit varying substrate specificities. Lipases from sources such as Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia are commonly employed for ester synthesis. | The bulky cyclohexyl group and the long undecyl chain may influence enzyme activity. Screening of various lipases would be necessary to identify the most efficient catalyst. |
| Reaction Medium | The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. Solvents like hexane, heptane, or toluene (B28343) are common choices. Solvent-free systems, where one of the reactants acts as the solvent, are also a possibility. | The choice of solvent will affect the solubility of the substrates and the activity of the enzyme. |
| Temperature | Enzymatic reactions are sensitive to temperature. An optimal temperature needs to be determined to ensure high enzyme activity without causing denaturation. | Temperatures in the range of 30-60°C are typical for lipase-catalyzed reactions. |
| Water Activity | The amount of water in the reaction medium is a critical parameter. While a small amount of water is essential for enzyme activity, excess water will promote the reverse hydrolysis reaction. Water can be removed by using molecular sieves or by conducting the reaction under vacuum. | Controlling water activity is paramount to achieving high yields of this compound. |
| Substrate Ratio | The molar ratio of the carboxylic acid to the alcohol can be varied to optimize the reaction. An excess of one of the reactants can be used to drive the equilibrium towards the product. | An equimolar ratio or a slight excess of undecanol might be employed. |
Research on the enzymatic synthesis of other esters provides valuable insights. For instance, studies on the lipase-catalyzed synthesis of aliphatic esters have shown that increasing the length of the hydrocarbon radical of the alcohol can sometimes complicate the enzymatic synthesis, though high conversions are still achievable. The use of immobilized enzymes is often preferred as it simplifies the separation of the catalyst from the reaction mixture and allows for its reuse, making the process more cost-effective and sustainable.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning that all the atoms of the reactants are found in the final product, with no byproducts.
The synthesis of this compound via direct esterification of cyclohexanecarboxylic acid and undecanol is an excellent example of a reaction with high atom economy.
The balanced chemical equation for this reaction is:
C₆H₁₁COOH + C₁₁H₂₃OH → C₆H₁₁COOC₁₁H₂₃ + H₂O
To calculate the percent atom economy (% AE), the following formula is used:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Calculation of Atom Economy for this compound Synthesis:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 |
| Undecanol | C₁₁H₂₄O | 172.31 |
| This compound | C₁₈H₃₄O₂ | 282.46 |
| Water | H₂O | 18.02 |
Calculation:
Sum of Molecular Weights of Reactants = 128.17 g/mol + 172.31 g/mol = 300.48 g/mol
% Atom Economy = (282.46 g/mol / 300.48 g/mol ) x 100 ≈ 93.9%
This high atom economy of approximately 94% indicates that the direct esterification process is highly efficient in terms of atom utilization. The only byproduct is water, which is a benign and easily removable substance. This contrasts sharply with many other types of chemical reactions, such as substitution or elimination reactions, which often generate significant amounts of waste byproducts, resulting in lower atom economies. The high atom economy of this synthetic route aligns well with the principles of green and sustainable chemistry.
Synthesis of Related Cyclohexanecarboxylate Derivatives
A variety of cyclohexanecarboxylate derivatives with different alkyl ester groups have been synthesized, primarily through chemical methods. These syntheses provide a comparative context for the preparation of this compound.
Examples of Related Cyclohexanecarboxylate Derivatives and their Synthesis:
| Derivative | Synthesis Method | Reference |
| Methyl Cyclohexanecarboxylate | Prepared by the formal condensation of the carboxy group of cyclohexanecarboxylic acid with methanol. | |
| Ethyl Cyclohexanecarboxylate | Synthesized through the esterification of cyclohexanecarboxylic acid with ethanol, often catalyzed by a strong acid like sulfuric acid. | |
| Butyl Cyclohexanecarboxylate | Can be prepared by the reaction of cyclohexanecarboxylic acid with butanol. | |
| Alkyl-substituted Cyclohexanedicarboxylic Acid Esters | Synthesized from alkyl-substituted cyclohexenedicarboxylic acid anhydrides, which are then esterified with various alcohols (C1-C30) and subsequently hydrogenated. |
The synthesis of these shorter-chain alkyl esters typically follows the classical Fischer esterification method, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. While effective, these methods often require harsh reaction conditions and can generate acidic waste streams. The exploration of enzymatic routes for these derivatives, similar to the proposed synthesis for the undecyl ester, could offer milder and more environmentally friendly alternatives.
Chemical Reactivity and Reaction Mechanisms
Ester Hydrolysis and Transesterification Reactions
The ester linkage is the most reactive site in the undecyl cyclohexanecarboxylate (B1212342) molecule. It is susceptible to cleavage by nucleophiles, most notably in hydrolysis and transesterification reactions.
Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, yielding cyclohexanecarboxylic acid and undecanol (B1663989). The process can be catalyzed by either an acid or a base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the reaction is reversible and is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the reaction is irreversible and goes to completion. libretexts.orgsaskoer.ca The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the undecoxide ion (⁻O(CH₂)₁₀CH₃) and proton transfer results in the formation of a carboxylate salt and undecanol. libretexts.orgsaskoer.ca This process is termed saponification. libretexts.orglibretexts.org
Transesterification: This process involves the reaction of undecyl cyclohexanecarboxylate with an alcohol in the presence of a catalyst (acid or base) to exchange the undecyl group for the alkyl group of the reacting alcohol. researchgate.netekb.egyoutube.com For instance, reacting this compound with methanol would yield methyl cyclohexanecarboxylate and undecanol. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol. youtube.com The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com Various catalysts, including Lewis acids, inorganic bases, and N-heterocyclic carbenes, can be employed to facilitate transesterification. researchgate.net
A model for this reaction is the transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol, which has been studied using a Cu-deposited V₂O₅ catalyst. nih.gov This demonstrates the feasibility of using heterogeneous catalysts for the transesterification of esters with long alkyl chains. nih.gov
Cyclohexane (B81311) Ring Transformations and Functionalization
The cyclohexane ring of this compound is a saturated carbocycle and is generally less reactive than the ester group. However, it can undergo transformations and functionalization under specific conditions. The reactivity of the ring can be influenced by its dynamic conformational changes, such as ring-flipping between chair and boat conformations. nih.govacs.org
Transannular C–H Functionalization: A notable reaction is the palladium-catalyzed transannular γ-C–H arylation of cyclohexane carboxylic acids. nih.gov This type of reaction allows for the selective introduction of functional groups at a position remote from the carboxylate group. For instance, α-substituted cyclohexane carboxylic acids can be arylated at the γ-position with good regioselectivity. nih.gov While this has been demonstrated on the parent acid, similar principles could be applied to the ester, this compound, potentially after hydrolysis or through direct C-H activation methods.
The dynamic behavior of the cyclohexane ring, including the interconversion between different conformations, can significantly influence its reactivity. nih.govacs.org The geometric arrangement of substituents on the ring can affect the energy barrier for ring inversion, which in turn can control the accessibility of certain C-H bonds for reaction. nih.govacs.org
Alkyl Chain Modifications (Undecyl Group)
The undecyl group is a long, saturated alkyl chain, which is relatively inert. However, it can undergo reactions typical of alkanes, such as free-radical halogenation, under UV light. More sophisticated C-H activation/functionalization methods could also be employed for selective modification, although this is often challenging due to the presence of multiple, chemically similar C-H bonds.
In the context of related long-chain alkyl esters, modifications often target unsaturation if present. For this compound, which is saturated, reactions would likely involve high-energy processes or advanced catalytic methods to achieve selective functionalization without cleaving the ester bond.
Interactions in Supramolecular Systems and Complex Formation
The structure of this compound, with its nonpolar cyclohexyl and undecyl groups and a polar ester head, gives it amphiphilic character. This suggests potential for its involvement in supramolecular chemistry, such as the formation of micelles or inclusion in host-guest complexes.
While specific studies on this compound in supramolecular systems are not prevalent, related compounds offer insights. For example, metal-organic frameworks have been constructed from Cu(II) centers and 1,4-cyclohexanedicarboxylate ligands. researchgate.net In these systems, the length of alkyl chains on ligands can control the cavity sizes of the resulting networks. researchgate.net This suggests that the undecyl group of this compound could play a significant role in dictating the structure and properties of self-assembled or coordinated structures. Furthermore, such compounds have been shown to exhibit significant DNA binding affinity, indicating potential interactions with biological macromolecules. researchgate.net
Exploration of Novel Reaction Types
Recent advances in chemistry have opened up new avenues for controlling and understanding chemical reactions, which could be applicable to this compound.
The low-temperature oxidation of cycloalkanes like cyclohexane is a complex process involving free-radical chain reactions. kaznu.kzsemanticscholar.org This process is relevant to understanding the auto-ignition and atmospheric chemistry of such compounds. The generally accepted mechanism involves the initial abstraction of a hydrogen atom to form an alkyl radical, followed by the addition of molecular oxygen to form an alkylperoxy radical (ROO•). nih.gov
This alkylperoxy radical can then undergo isomerization via an internal hydrogen transfer to form a hydroperoxyalkyl radical (•QOOH). nih.gov This radical can further react with another oxygen molecule to form a •OOQOOH radical, which can then decompose to yield two hydroxyl radicals (•OH), leading to chain branching and auto-ignition. nih.gov For this compound, oxidation could be initiated on either the cyclohexane ring or the undecyl chain, leading to a complex mixture of hydroperoxides and other oxygenated products. nih.govresearchgate.net
Table 1: Key Steps in Low-Temperature Oxidation of Cycloalkanes
| Step | Reaction | Description |
| Initiation | RH + O₂ → R• + HO₂• | Initial formation of an alkyl radical. |
| Propagation | R• + O₂ ⇌ ROO• | Formation of an alkylperoxy radical. |
| Isomerization | ROO• → •QOOH | Internal hydrogen transfer to form a hydroperoxyalkyl radical. |
| Second O₂ Addition | •QOOH + O₂ → •OOQOOH | Formation of a peroxyhydroperoxyalkyl radical. |
| Chain Branching | •OOQOOH → Carbonyl Hydroperoxide + •OH | Decomposition leading to radical proliferation. |
| Termination | Radicals combine | Chain termination reactions. |
A frontier area of chemical reactivity is the use of optical cavities to influence reaction rates, a field known as polaritonic chemistry. nih.govarxiv.org When molecules are placed in a resonant optical cavity, their vibrational modes can strongly couple with the cavity's electromagnetic field, forming hybrid light-matter states called polaritons. nih.gov This vibrational strong coupling (VSC) can modify the potential energy surface of a reaction and thus alter its rate, sometimes by orders of magnitude. nih.govnih.gov
For a molecule like this compound, specific vibrational modes, such as the C=O stretch of the ester group or C-H stretches of the rings and chains, could be coupled to a cavity mode. This could potentially influence reactions like hydrolysis or transesterification. nih.gov The collective nature of this coupling, involving a large number of molecules, is a key feature of this phenomenon. arxiv.org Additionally, coordination cages can act as molecular flasks, creating a confined cavity that can promote reactions, enhance selectivity, and stabilize reactive intermediates, mimicking enzymatic catalysis.
Role as a Synthetic Precursor or Intermediate
This compound, while not extensively documented as a primary starting material in complex multi-step syntheses, possesses functional groups that allow it to serve as a potential precursor or intermediate in various chemical transformations. Its reactivity is centered around the ester linkage and the cyclohexane ring, making it amenable to reactions such as hydrolysis, transesterification, and modifications of the cycloalkane structure.
The primary role of this compound as a synthetic intermediate lies in its ability to generate cyclohexanecarboxylic acid or its derivatives. Through hydrolysis, the ester bond can be cleaved to yield cyclohexanecarboxylic acid and undecanol. This reaction can be catalyzed by either acid or base. The resulting cyclohexanecarboxylic acid is a versatile building block in organic synthesis, serving as a precursor for the production of pharmaceuticals, and other specialty chemicals.
Another key reaction is transesterification, where the undecyl group is exchanged for another alkyl group by reacting this compound with a different alcohol in the presence of a catalyst. This process is fundamental in the synthesis of various cyclohexanecarboxylate esters with different properties and applications. For instance, the formation of methyl cyclohexanecarboxylate can be achieved through this pathway.
While specific research detailing the extensive use of this compound as an intermediate is limited, the reactivity of its constituent parts is well-established in organic chemistry. The cyclohexyl moiety can undergo functionalization, although the conditions required are often harsh. The ester group, however, provides a more accessible handle for synthetic modifications.
The following table outlines the potential synthetic transformations where this compound could act as a precursor, leading to the formation of valuable chemical compounds.
| Precursor Compound | Reaction Type | Product(s) | Potential Applications of Product(s) |
| This compound | Hydrolysis | Cyclohexanecarboxylic acid, Undecanol | Precursor for pharmaceuticals, plasticizers, and corrosion inhibitors. |
| This compound | Transesterification | Other alkyl cyclohexanecarboxylates | Solvents, flavoring agents, and in the synthesis of liquid crystals. |
It is important to note that while these reactions are chemically feasible, the specific use of this compound as a preferred precursor in industrial or laboratory synthesis is not prominently featured in available scientific literature. Its role is often overshadowed by the more direct use of cyclohexanecarboxylic acid or its acid chloride.
Analytical Characterization and Method Development
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of Undecyl cyclohexanecarboxylate (B1212342) by examining the interaction of the molecule with electromagnetic radiation.
Mass Spectrometry (GC-MS, LC-MS, HR-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. When coupled with a chromatographic separation method like Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures.
For Undecyl cyclohexanecarboxylate, GC-MS analysis reveals a distinct fragmentation pattern. The NIST Mass Spectrometry Data Center has cataloged data for this compound, showing key mass-to-charge ratio (m/z) peaks that are characteristic of its structure nih.gov. The primary peak, or base peak, is observed at m/z 129, with other significant fragments appearing at m/z 83 and 55 nih.gov. High-resolution mass spectrometry (HR-MS) would enable the determination of the precise mass and elemental formula, further confirming the compound's identity.
| Technique | Key Findings | Source |
|---|---|---|
| GC-MS | Top Peak (m/z): 129 | NIST Mass Spectrometry Data Center nih.gov |
| GC-MS | 2nd Highest Peak (m/z): 83 | NIST Mass Spectrometry Data Center nih.gov |
| GC-MS | 3rd Highest Peak (m/z): 55 | NIST Mass Spectrometry Data Center nih.gov |
Infrared Spectroscopy (FT-IR)
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a publicly available experimental spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on its molecular structure.
The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Additionally, C-H stretching vibrations from the cyclohexyl and undecyl alkyl chains would be observed around 2850-2960 cm⁻¹. The C-O stretching vibration of the ester group would also be present, likely in the 1000-1300 cm⁻¹ region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ester) | 1735-1750 | Stretching |
| C-H (Alkyl) | 2850-2960 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide valuable information.
In a ¹H NMR spectrum, distinct signals for the protons of the cyclohexyl ring and the undecyl chain would be expected. The protons on the cyclohexyl ring would likely appear as complex multiplets in the upfield region. The protons of the undecyl chain would show characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 170-180 ppm. The carbons of the cyclohexyl and undecyl groups would appear in the upfield region of the spectrum. While specific experimental data is not publicly available, a ¹³C NMR spectrum is noted to be available through the SpectraBase service provided by John Wiley & Sons, Inc nih.gov.
| Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |
|---|---|---|
| ¹³C | ~170-180 | C=O (Ester) |
| ¹³C | ~10-70 | Cyclohexyl and Undecyl Carbons |
| ¹H | Multiplets | Cyclohexyl Protons |
| ¹H | Multiplets and Triplets | Undecyl Protons |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light. This compound lacks a chromophore in its structure. As a result, it is not expected to exhibit significant absorbance in the UV-Visible region of the electromagnetic spectrum.
Chromatographic Separation Methods
Chromatographic techniques are essential for separating the components of a mixture, which is often a necessary step before identification and quantification.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for separating and analyzing volatile and thermally stable compounds. Given the existence of GC-MS data for this compound, it is evident that this compound is amenable to GC analysis nih.gov. The retention time of a compound in a GC system is a characteristic property that depends on factors such as its boiling point and its interaction with the stationary phase of the GC column.
For the separation of this compound, a non-polar or semi-polar capillary column would likely be employed. The specific retention time would be dependent on the experimental conditions, including the column type, temperature program, and carrier gas flow rate.
| Parameter | Typical Condition |
|---|---|
| Column Type | Non-polar or Semi-polar Capillary Column |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For esters like this compound, reversed-phase (RP) HPLC is a common and effective approach. While specific methods for this compound are not extensively detailed in the literature, methods for analogous compounds such as cyclohexanecarboxylic acid and other esters provide a strong basis for method development. sielc.comsielc.com
A typical HPLC method would involve a stationary phase, such as a C18 column, which is nonpolar. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in a single ionic form, which results in sharper, more symmetrical peaks. sielc.com Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore, or more universally with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). The versatility and simplicity of HPLC make it a valuable tool for the analysis of chiral compounds as well. nih.gov
Table 1: Typical HPLC Parameters for Cyclohexanecarboxylate-Related Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Newcrom R1) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile (MeCN) and Water | Elutes the compound from the column. The ratio is adjusted to optimize separation. |
| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and reproducibility. Formic acid is compatible with Mass Spectrometry. sielc.com |
| Detection | UV/Vis, Mass Spectrometry (MS) | Quantifies and identifies the compound post-separation. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |
Advanced Analytical Methodologies
To gain deeper insights into complex datasets and develop highly robust analytical methods, advanced methodologies are employed. These include statistical analysis of spectral data, systematic approaches to method development, and highly sensitive techniques for environmental monitoring.
Chemometrics and Multivariate Analysis (PCA, SIMCA, PLS-DA) in Spectroscopic Data
Spectroscopic techniques like Near-Infrared (NIR), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide a wealth of information but can result in large, complex datasets. nih.govfrontiersin.org Chemometrics applies multivariate statistics to extract meaningful information from this chemical data. nih.govnih.gov
Principal Component Analysis (PCA) is an unsupervised exploratory technique used to reduce the dimensionality of complex datasets. nih.govmdpi.com It identifies patterns, groupings, and outliers in the data without prior knowledge of the samples. nih.gov For instance, PCA could be applied to the IR spectra of different batches of this compound to quickly identify any variability in production. nih.gov
Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method. After defining classes (e.g., "acceptable purity" vs. "unacceptable purity"), a PCA model is built for each class. New samples can then be classified based on how well they fit into these models.
Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised classification technique that relates spectral data to predefined classes. It is particularly useful when there are many, often correlated, variables, as is common in spectroscopic data. nih.gov
Table 2: Application of Chemometric Techniques to Spectroscopic Analysis
| Technique | Type | Primary Application for this compound Analysis |
|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised Pattern Recognition | Explore variations in spectroscopic data between different batches or sources; identify outliers. nih.gov |
| Soft Independent Modeling of Class Analogies (SIMCA) | Supervised Classification | Classify the compound based on its spectral fingerprint against a reference model of a specific class (e.g., authentic vs. counterfeit). nih.gov |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised Classification | Differentiate between samples based on predefined attributes (e.g., origin, degradation level) by correlating spectral features to these classes. nih.gov |
Quality by Design (QbD) in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes understanding of the product and process, and process control, based on sound science and quality risk management. humanjournals.com When applied to analytical methods, it is termed Analytical QbD (AQbD). nih.govcelonpharma.com The goal of AQbD is to design a method that is robust and reliable, ensuring that predefined quality objectives are consistently met throughout the lifecycle of the method. nih.gov
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP) : This initial step outlines the objectives and performance requirements of the analytical method. celonpharma.com
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) : CMAs are the performance characteristics that must be met (e.g., accuracy, precision), while CMPs are the method variables that can affect the CMAs (e.g., mobile phase pH, column temperature). sepscience.com
Risk Assessment and Experimental Design : Tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA) are used to identify high-risk parameters. sepscience.com Design of Experiments (DoE) is then employed to systematically study the effects of these parameters and their interactions. celonpharma.com
Establishing the Method Operable Design Region (MODR) : The MODR is the defined operating range for the critical parameters within which the method is known to perform as intended. nih.gov Working within the MODR is not considered a change, providing operational flexibility. humanjournals.com
Defining a Control Strategy and Lifecycle Management : A control strategy is implemented to ensure the method remains in a state of control, with continuous monitoring and improvement over its lifecycle. nih.gov
Table 3: Elements of an Analytical QbD Approach for an HPLC Method
| QbD Element | Description | Example for this compound HPLC Method |
|---|---|---|
| Analytical Target Profile (ATP) | Predefined goals for the method's performance. celonpharma.com | To accurately quantify this compound in a sample matrix with a precision of <2% RSD. |
| Critical Method Attributes (CMAs) | Qualitative and quantitative attributes that define method quality. | Resolution between the analyte and impurities, peak symmetry, retention time. |
| Critical Method Parameters (CMPs) | Method variables that can impact CMAs. sepscience.com | Mobile phase composition (% Acetonitrile), column temperature, pH of the aqueous phase. |
| Method Operable Design Region (MODR) | A multidimensional space of CMPs that ensures method performance. nih.gov | A defined range for temperature (e.g., 30-35°C) and % Acetonitrile (e.g., 78-82%) that consistently meets all CMAs. |
| Control Strategy | Planned set of controls to ensure continued performance. | System suitability tests before each run, regular calibration, and preventative maintenance of the HPLC system. |
Trace Analysis Techniques for Environmental Monitoring
Environmental monitoring often requires the detection and quantification of substances at very low concentrations (trace levels) in complex matrices such as water, soil, or air. nih.gove-bookshelf.de The development of highly sensitive and selective analytical methods is crucial for assessing the presence, fate, and impact of compounds like this compound in the environment.
Trace analysis typically involves a multi-step process that includes efficient sample collection, extraction, and pre-concentration to elevate the analyte to a detectable level and remove interfering substances from the matrix. e-bookshelf.de Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for this purpose.
For the final analysis, powerful instrumental techniques are required.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly effective technique for volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and sensitive quantification.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) : For less volatile or thermally unstable compounds, LC-MS/MS is the method of choice. nih.gov It offers exceptional sensitivity and selectivity, making it possible to detect compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
The choice of technique depends on the physicochemical properties of this compound and the specific requirements of the environmental monitoring program. nih.gov
Table 4: Techniques for Trace Environmental Analysis
| Technique | Principle | Applicability for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Suitable if the compound is sufficiently volatile and thermally stable. Provides high selectivity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by highly sensitive and selective mass analysis. nih.gov | Ideal for non-volatile compounds or those that degrade at high temperatures. Offers very low detection limits. |
| Solid-Phase Microextraction (SPME) | An extraction technique where a coated fiber is used to concentrate analytes from a sample before GC or HPLC analysis. | Can be used as a sample preparation step to pre-concentrate the analyte from water or air samples, increasing sensitivity. |
| X-ray Based Techniques (e.g., XRF) | Primarily used for elemental analysis, these methods can quantify trace elements in situ without chemical extraction. nih.gov | Not directly applicable for the analysis of the intact organic molecule, but could be used to detect associated trace metals if relevant. |
Biochemical Transformations and Environmental Fate
Biodegradation Pathways of Undecyl Cyclohexanecarboxylate (B1212342)
Microbial communities in soil and aquatic environments are the primary drivers of Undecyl cyclohexanecarboxylate degradation. These microorganisms utilize the compound as a carbon and energy source through a series of metabolic pathways. The specific mechanisms can vary significantly depending on the presence or absence of oxygen and the specific microbial species involved.
Under aerobic conditions, microorganisms employ oxygen-dependent enzymatic reactions to break down the degradation products of this compound.
Cyclohexanecarboxylic Acid (CHC) Degradation : Aerobic degradation of CHC has been observed in various bacteria, including Acinetobacter, Alcaligenes, and Rhodococcus species. asm.orgnih.govresearchgate.net The pathway often begins with the activation of CHC to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA (CHCoA). nih.gov This is followed by a series of oxidation and hydration steps. One common aerobic pathway involves the formation of intermediates such as cyclohex-1-ene-1-carboxylate and 2-hydroxycyclohexanecarboxylate, ultimately leading to the cleavage of the cyclohexane (B81311) ring to form pimelate. nih.gov Another route involves the aromatization of the cyclohexane ring to form 4-hydroxybenzoate, which is then funneled into the β-ketoadipate pathway for central metabolism. asm.org Acclimated activated sludge has been shown to effectively degrade over 90% of CHC under aerobic conditions, with degradation kinetics influenced by pH and temperature. nih.gov
Undecanol (B1663989) Degradation : The undecanol resulting from the initial hydrolysis is readily oxidized by alcohol dehydrogenases to undecanal, and subsequently by aldehyde dehydrogenases to undecanoic acid. This long-chain fatty acid then enters the well-established β-oxidation pathway, where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which can then enter the Krebs cycle.
In the absence of oxygen, a different set of microbial consortia and enzymatic machinery is responsible for the degradation of this compound's constituent parts.
Cyclohexanecarboxylic Acid (CHC) Degradation : Anaerobic degradation of CHC has been studied in denitrifying, iron(III)-reducing, and sulfate-reducing bacteria, such as Rhodopseudomonas palustris and Geobacter metallireducens. asm.orgnih.govnih.gov Similar to the aerobic route, the pathway is initiated by the activation of CHC to CHCoA. nih.govnih.gov In R. palustris, CHCoA is oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), which is a shared intermediate with the anaerobic benzoate (B1203000) degradation pathway. asm.org The ring is then hydrated, oxidized, and hydrolytically cleaved to yield pimelyl-CoA. asm.org In other anaerobic bacteria like G. metallireducens, a different pathway exists where CHeneCoA undergoes a further dehydrogenation to cyclohex-1,5-diene-1-carboxyl-CoA, which then enters the central benzoyl-CoA degradation pathway. nih.govresearchgate.netresearchgate.net These anaerobic pathways ultimately link the metabolism of alicyclic compounds to that of aromatic compounds. nih.govresearchgate.net
Undecanol/Undecane Degradation : The undecyl portion of the molecule is degraded anaerobically through pathways established for long-chain alkanes. Two primary mechanisms are known: fumarate (B1241708) addition and carboxylation. frontiersin.org In the fumarate addition pathway, a fumarate molecule is added to a subterminal carbon of the alkyl chain, initiating a degradation sequence that resembles a modified β-oxidation. The carboxylation pathway involves the direct addition of CO2 to the alkane. These processes are typically carried out by sulfate-reducing or denitrifying bacteria. frontiersin.org
The undecyl side chain is a significant source of carbon and energy. Following the initial hydrolysis of the ester and oxidation to undecanoic acid, the primary mechanism for its degradation is β-oxidation. This process is fundamental to fatty acid metabolism in many organisms.
In the context of related compounds like n-alkylcyclohexanes, the terminal methyl group of the long alkyl side chain is initially oxidized to a carboxylic group. nih.gov This is followed by the classical β-oxidation spiral, which systematically shortens the alkyl chain by removing two-carbon acetyl-CoA units in each cycle. nih.gov For undecanoic acid (an 11-carbon fatty acid), this process would involve four rounds of β-oxidation, yielding four molecules of acetyl-CoA and one molecule of propionyl-CoA. These products are then integrated into the cell's central metabolic pathways. Strong oxidizing agents can also chemically oxidize alkyl side chains attached to aromatic rings to a carboxylic acid group, a process that requires at least one hydrogen on the benzylic carbon. libretexts.orglibretexts.org
The cleavage of the stable alicyclic ring is a critical step in the complete mineralization of the cyclohexanecarboxylate moiety.
Aromatization to Benzoic Acid : One documented pathway for the degradation of n-alkylcyclohexanes involves the transformation of the intermediate cyclohexanecarboxylic acid into benzoic acid. nih.gov This occurs via the formation of 1-cyclohexene-1-carboxylic acid. The aromatization of the cyclohexane ring creates an aromatic intermediate that can be degraded through well-known pathways for aromatic compounds. nih.gov
Aliphatic Cleavage : In many aerobic and anaerobic pathways, the ring is cleaved without prior aromatization. In aerobic bacteria, this can lead to the formation of pimelate. nih.gov In anaerobic bacteria, such as R. palustris, the ring of 2-ketocyclohexanecarboxyl-CoA is hydrolytically cleaved to form pimelyl-CoA. nih.gov Studies on the anaerobic degradation of other cyclic compounds, like naphthalene, also show that degradation proceeds through intermediates with a cyclohexane ring structure, which is then cleaved to produce dicarboxylic acids before further breakdown. researchgate.netnih.gov
The biodegradation of this compound is mediated by a variety of specific enzymes that catalyze each step of the breakdown process. The initial and most crucial step is the hydrolysis of the ester linkage, which is likely carried out by non-specific esterases or lipases, similar to those involved in the degradation of aliphatic polyesters. mdpi.com
Following hydrolysis, a cascade of specific enzymes acts on the resulting cyclohexanecarboxylic acid.
| Enzyme Class | Specific Enzyme Example | Function in CHC Degradation | Organism Example |
| CoA Ligase / Synthetase | Cyclohexanecarboxyl-CoA synthetase (AliA) | Activates CHC to Cyclohexanecarboxyl-CoA (CHCoA) | Rhodopseudomonas palustris nih.govnih.gov |
| CoA Transferase | Succinyl-CoA:CHC CoA transferase | Activates CHC to CHCoA | Geobacter metallireducens nih.govresearchgate.net |
| Acyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA dehydrogenase (AliB) | Oxidizes CHCoA to Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) | Rhodopseudomonas palustris nih.govnih.gov |
| Enoyl-CoA Hydratase | 1-Cyclohexenecarboxyl-CoA hydratase | Hydrates CHeneCoA to 2-hydroxycyclohexanecarboxyl-CoA | Bacterium PRL W19 nih.gov |
| Hydroxyacyl-CoA Dehydrogenase | trans-2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase | Oxidizes 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA | Bacterium PRL W19 nih.gov |
| Hydrolase (Ring Cleavage) | 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) | Hydrolytically cleaves the alicyclic ring to form pimelyl-CoA | Rhodopseudomonas palustris nih.gov |
The enzymes involved in the anaerobic pathway of G. metallireducens also include a specific CHCoA dehydrogenase and a unique cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase that creates a diene intermediate. nih.govresearchgate.net The genetic determinants for these pathways are often found clustered together in the bacterial genome. csic.esnih.gov
Enzymatic Degradation Processes
Enzyme Kinetics and Substrate Specificity in Degradation
The substrate specificity of these enzymes is influenced by the length of the alkyl chain and the structure of the carboxylic acid. For long-chain alkyl esters, the enzymatic activity can be influenced by the steric hindrance and hydrophobicity of the molecule. It is hypothesized that esterases with a preference for bulky and hydrophobic substrates would be more effective in degrading this compound. The degradation of other long-chain esters has been shown to be dependent on the presence of specific microbial populations equipped with suitable lipases or esterases.
Identification of Key Enzymes and Metabolic Intermediates
The initial step in the biodegradation of this compound is the cleavage of the ester linkage by an esterase or lipase (B570770) , yielding undecanol and cyclohexanecarboxylic acid.
Following this initial hydrolysis, the two resulting compounds are expected to enter separate metabolic pathways:
Degradation of Undecanol: The long-chain alcohol, undecanol, is likely oxidized to undecanoic acid. This fatty acid can then undergo β-oxidation, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. Key enzymes in this pathway include alcohol dehydrogenase and aldehyde dehydrogenase .
Degradation of Cyclohexanecarboxylic Acid: The degradation of cyclohexanecarboxylic acid has been studied in various microorganisms. In aerobic pathways, the cyclohexane ring is often hydroxylated before ring cleavage. Under anaerobic conditions, a key initial step is the activation of cyclohexanecarboxylic acid to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA , by a CoA ligase . This is then further metabolized through a series of dehydrogenation and ring-opening reactions. For instance, in some bacteria, cyclohexanoyl-CoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. These reactions are catalyzed by specific dehydrogenases .
Table 1: Postulated Key Enzymes and Metabolic Intermediates in the Degradation of this compound
| Initial Substrate | Enzyme Class | Intermediate(s) | Final Products of Initial Breakdown |
| This compound | Esterase / Lipase | - | Undecanol + Cyclohexanecarboxylic acid |
| Undecanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Undecanal, Undecanoic acid | Acetyl-CoA (via β-oxidation) |
| Cyclohexanecarboxylic acid | CoA Ligase, Dehydrogenase | Cyclohexanoyl-CoA, Cyclohex-1-ene-1-carboxyl-CoA | Ring cleavage products |
Environmental Transformation Processes
The fate of this compound in the environment is governed by both abiotic and biotic degradation processes. Its persistence is influenced by a variety of environmental factors.
Abiotic Degradation Mechanisms
The primary abiotic degradation mechanism for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by acids or bases present in the environment. The rate of hydrolysis is generally dependent on the pH of the surrounding medium.
Photodegradation may also contribute to the breakdown of this compound, particularly in sunlit surface waters or on terrestrial surfaces. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule. While specific photolysis data for this compound is limited, studies on related aromatic esters suggest that photochemical reactions can occur.
Influence of Environmental Parameters on Persistence
The persistence of this compound in the environment is significantly influenced by several key parameters:
pH: The rate of abiotic hydrolysis of the ester bond is pH-dependent. Generally, hydrolysis is faster under both acidic and alkaline conditions compared to neutral pH.
Temperature: As with most chemical reactions, the rate of both biotic and abiotic degradation of this compound is expected to increase with temperature. Higher temperatures increase microbial activity and the rates of chemical reactions like hydrolysis.
Oxygen Availability: The microbial degradation of the undecanol and cyclohexanecarboxylic acid moieties will differ under aerobic and anaerobic conditions. Aerobic degradation is typically faster and more complete.
Microbial Population: The presence of microorganisms possessing the necessary enzymes (esterases, dehydrogenases, etc.) is crucial for the biodegradation of this compound. The composition and density of the microbial community will therefore impact its persistence.
Bioavailability: Due to its likely low water solubility and high hydrophobicity, this compound is expected to adsorb to organic matter in soil and sediment. This can reduce its bioavailability to microorganisms and slow down its degradation rate.
Table 2: Influence of Environmental Parameters on the Degradation of this compound
| Parameter | Effect on Degradation Rate | Primary Process Affected |
| pH | Increased at low and high pH | Abiotic Hydrolysis |
| Temperature | Increases with temperature | Biotic & Abiotic Degradation |
| Oxygen | Higher under aerobic conditions | Biotic Degradation |
| Microbial Activity | Higher with adapted microbial populations | Biotic Degradation |
| Sorption to Organic Matter | Decreased | Bioavailability for Biotic Degradation |
Advanced Research Directions and Theoretical Studies
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for investigating complex chemical systems. mdpi.com For undecyl cyclohexanecarboxylate (B1212342), these techniques offer a powerful means to explore its reaction mechanisms, interactions with biological systems, and potential degradation pathways without the need for extensive laboratory experiments.
Quantum chemical (QM) methods, such as Density Functional Theory (DFT), are employed to map the detailed energetic landscapes of chemical reactions. diva-portal.orgdiva-portal.org By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed, revealing the step-by-step mechanism. uni-muenchen.de This information is crucial for optimizing reaction conditions to improve yield and selectivity.
For the synthesis of undecyl cyclohexanecarboxylate via Fischer-Speier esterification of cyclohexanecarboxylic acid and undecanol (B1663989), QM methods can elucidate the role of the acid catalyst, identify the rate-determining step, and predict activation energies. Such studies can guide the selection of more efficient catalysts for the transformation. researchgate.net
Table 1: Hypothetical DFT Calculation Results for a Proposed Rate-Determining Step in the Acid-Catalyzed Esterification of Cyclohexanecarboxylic Acid
| Computational Parameter | Value (kJ/mol) | Description |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | 85.2 | The heat energy required to reach the transition state. |
| ΔS‡ (Entropy of Activation) | -15.4 | The change in disorder on forming the transition state. |
| ΔG‡ (Gibbs Free Energy of Activation) | 90.1 | The overall energy barrier determining the reaction rate at a standard temperature. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govlongdom.org This method is invaluable for understanding how this compound might interact with enzymes, such as lipases or esterases, that could be involved in its synthesis or biodegradation.
The process involves placing the 3D structure of this compound into the active site of an enzyme and calculating the binding affinity using a scoring function. nih.gov The results can identify key amino acid residues that stabilize the substrate through interactions like hydrogen bonds or hydrophobic contacts. researchgate.net This knowledge is foundational for enzyme engineering efforts aimed at creating biocatalysts with improved activity or specificity for this particular ester. ucl.ac.uk
Table 2: Example of a Molecular Docking Simulation of this compound with a Hypothetical Esterase
| Parameter | Value/Residue | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.8 | Indicates a favorable binding interaction. |
| Hydrogen Bond Interactions | SER-124 | Stabilizes the carbonyl oxygen of the ester. |
| Hydrophobic Interactions | LEU-88, PHE-210, ILE-214 | Key interactions with the cyclohexyl and undecyl moieties. |
Predicting the environmental fate of chemical compounds is a critical aspect of sustainable chemistry. Computational tools can predict plausible biodegradation pathways by identifying the most likely metabolic transformations a molecule will undergo. Platforms like the enviPath system use rule-based models derived from extensive databases of experimentally observed biotransformation reactions to forecast degradation products. envipath.org
For this compound, the predicted initial step would be the enzymatic hydrolysis of the ester bond, yielding undecanol and cyclohexanecarboxylic acid. Subsequent degradation would follow the known pathways for these individual components. The cyclohexanecarboxylic acid moiety, for instance, is known to be degraded anaerobically via a peripheral pathway that converts it to benzoyl-CoA, which then enters a central aromatic degradation pathway. nih.govnih.gov
Rational Design of Catalytic Systems for Synthesis and Transformation
Rational catalyst design utilizes fundamental mechanistic understanding and computational modeling to create catalysts with desired properties, moving beyond traditional trial-and-error approaches. umd.edu This strategy involves identifying key performance descriptors—properties of the catalyst that correlate with its activity and selectivity—and then using these descriptors to screen potential new catalyst materials computationally.
For the synthesis of this compound, this could involve designing a solid acid catalyst with optimized pore structure and surface acidity to facilitate the esterification reaction while minimizing side reactions. DFT calculations can be used to model the adsorption of reactants onto different catalyst surfaces and predict reaction barriers, allowing for the in silico identification of promising candidates before they are synthesized and tested in the lab. chemistryviews.org
Engineering Microbial Strains for Enhanced Biotransformation
Biotransformation uses microorganisms or their enzymes to perform chemical reactions. Metabolic engineering can be used to enhance the natural capabilities of these organisms. nih.gov Recent advancements in genetic engineering, particularly CRISPR-Cas systems, allow for precise modifications to microbial genomes to improve their efficiency in producing or degrading specific compounds. mdpi.com
A microbial strain, such as Aromatoleum sp. CIB, which is known to degrade cyclohexane (B81311) carboxylate, could be engineered for enhanced biotransformation of this compound. nih.gov This could involve overexpressing key enzymes identified through proteomic studies or predicted via docking simulations (e.g., specific esterases). Furthermore, metabolic pathways could be modified to channel more resources towards the degradation process or to increase the cell's tolerance to the compound. researchgate.netnih.gov
Integration with Sustainable Chemistry Frameworks (Beyond Synthesis)
The principles of green and sustainable chemistry provide a framework for evaluating the entire lifecycle of a chemical product, from its synthesis to its ultimate fate in the environment. sustainablechemistrycatalyst.orgchemistryforsustainability.orgchemistryforsustainability.org Integrating this compound into such a framework involves more than just developing a green synthesis route.
It requires a holistic assessment that includes:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Investigating the potential for deriving cyclohexanecarboxylic acid and undecanol from biomass.
Design for Degradation: Ensuring the molecule can break down into innocuous products after its intended use. The predictive studies mentioned in section 6.1.3 are crucial for this aspect.
Energy Efficiency: Optimizing reaction conditions and utilizing catalytic processes to minimize energy consumption. rsc.org
By combining computational prediction of environmental fate with the rational design of both chemical and biological catalytic systems, a comprehensive strategy can be developed to ensure that the production and use of this compound align with the goals of sustainable development. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for undecyl cyclohexanecarboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
- Esterification: Use cyclohexanecarboxylic acid and undecyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize time and temperature .
- Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity using GC-MS or NMR (¹H/¹³C) .
- Optimization: Apply factorial design to test variables (catalyst concentration, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), catalyst load (1–5%), and molar ratio (1:1–1:3) .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Melting/Boiling Points: Use differential scanning calorimetry (DSC) for melting points and ASTM D86 distillation for boiling ranges .
- Hydrophobicity: Measure logP values via shake-flask method or HPLC retention time analysis .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic FTIR analysis to detect hydrolysis or oxidation .
Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states and intermediates in esterification or transesterification. Compare activation energies of competing pathways (e.g., acid-catalyzed vs. enzymatic) .
- Kinetic Isotope Effects (KIE): Perform deuterium labeling experiments to validate computational predictions of rate-determining steps .
- Data Reconciliation: Apply Bayesian statistics to align experimental kinetic data (e.g., Arrhenius plots) with theoretical models .
Advanced: What strategies mitigate environmental risks during large-scale synthesis of this compound?
Methodological Answer:
- Waste Management: Implement solvent recovery systems (e.g., rotary evaporation for ethyl acetate) and neutralize acidic waste with bicarbonate before disposal .
- Green Chemistry: Replace sulfuric acid with immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to reduce toxicity .
- Exposure Control: Use fume hoods with HEPA filters and monitor airborne concentrations via GC-MS to comply with OSHA PEL guidelines .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant aprons, and goggles. Use NIOSH-approved respirators (e.g., N95) if vapor concentrations exceed 0.1 ppm .
- First Aid: For skin contact, wash with 10% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .
- Storage: Keep in amber glass bottles under nitrogen at 4°C to prevent photodegradation and hydrolysis .
Advanced: How can this compound be applied in material science research?
Methodological Answer:
- Polymer Plasticizers: Blend with PVC (1–20% w/w) and test flexibility via dynamic mechanical analysis (DMA). Compare with commercial phthalates for migration resistance .
- Self-Assembly Systems: Study micelle formation in aqueous solutions using dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements .
- Surface Coatings: Deposit thin films via spin-coating and evaluate hydrophobicity using contact angle goniometry (e.g., θ > 90° indicates high water resistance) .
Advanced: What analytical methods resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Grow single crystals in ethyl acetate/hexane (1:3) at −20°C. Resolve stereochemistry using SHELX software .
- 2D NMR: Perform HSQC and HMBC to assign quaternary carbons and confirm ester linkage integrity .
- High-Resolution MS: Use ESI-TOF to distinguish between isobaric ions (e.g., [M+Na]⁺ vs. [M+K]⁺) with <5 ppm mass error .
Basic: How should researchers design experiments to study enzyme interactions with this compound?
Methodological Answer:
- Enzyme Selection: Test hydrolases (e.g., esterases from Bacillus subtilis) or cytochrome P450 isoforms for oxidative metabolism .
- Kinetic Assays: Use UV-Vis spectroscopy (λ = 405 nm) to monitor p-nitrophenyl acetate hydrolysis as a proxy for activity .
- Inhibition Studies: Apply Michaelis-Menten analysis with varying substrate concentrations (0.1–10 mM) and IC₅₀ calculations using GraphPad Prism .
Advanced: How can researchers align studies on this compound with theoretical frameworks in organic chemistry?
Methodological Answer:
- Retrosynthetic Analysis: Apply Corey’s methodology to deconstruct the ester into cyclohexanecarboxylic acid and undecanol, prioritizing atom economy .
- Mechanistic Studies: Link experimental data (e.g., Hammett plots) to the Bell-Evans-Polanyi principle for energy barrier predictions .
- Sustainability Metrics: Calculate E-factors (kg waste/kg product) and compare with Green Chemistry principles .
Advanced: What statistical approaches validate reproducibility in this compound research?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize reaction yield and purity .
- Error Analysis: Apply Grubbs’ test to identify outliers in triplicate measurements (α = 0.05) .
- Meta-Analysis: Aggregate data from multiple studies using fixed-effects models to assess heterogeneity (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
